molecular formula C15H20INO3 B11819101 (3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate

(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate

Cat. No.: B11819101
M. Wt: 389.23 g/mol
InChI Key: XVOZHFDPRUOZBG-CFMCSPIPSA-N
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Description

(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate is a complex organic compound with the molecular formula C15H20INO3 It is characterized by the presence of a morpholine ring substituted with benzyl, iodomethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl and Methyl Groups: Benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.

    Iodomethylation: The iodomethyl group is introduced through a halogen exchange reaction, where a suitable precursor is treated with iodine or an iodine-containing reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and methyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-benzyl-6-methylmorpholine-3-carboxylate: Lacks the iodomethyl group, which may result in different reactivity and applications.

    Benzyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate: Contains a benzyl group instead of a methyl group, which may affect its chemical properties and biological activity.

Uniqueness

The presence of the iodomethyl group in (3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate makes it unique compared to similar compounds. This group can participate in specific chemical reactions, such as nucleophilic substitution, which can be exploited in various applications.

Properties

Molecular Formula

C15H20INO3

Molecular Weight

389.23 g/mol

IUPAC Name

methyl (3S)-4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate

InChI

InChI=1S/C15H20INO3/c1-15(10-16)11-17(8-12-6-4-3-5-7-12)13(9-20-15)14(18)19-2/h3-7,13H,8-11H2,1-2H3/t13-,15?/m0/s1

InChI Key

XVOZHFDPRUOZBG-CFMCSPIPSA-N

Isomeric SMILES

CC1(CN([C@@H](CO1)C(=O)OC)CC2=CC=CC=C2)CI

Canonical SMILES

CC1(CN(C(CO1)C(=O)OC)CC2=CC=CC=C2)CI

Origin of Product

United States

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